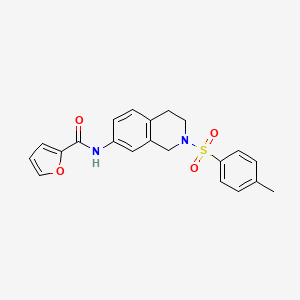

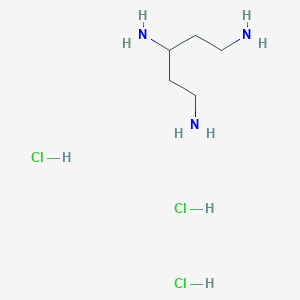

![molecular formula C10H16O3 B2448168 (1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 2096988-66-6](/img/structure/B2448168.png)

(1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid” is a derivative of the bicyclo[3.3.1]nonane family . Bicyclo[3.3.1]nonane derivatives are known to have various functionalities and can form intermolecular networks .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are studies on the synthesis of similar bicyclo[3.3.1]nonane derivatives . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .Scientific Research Applications

Biocatalyst Inhibition

Carboxylic acids, such as (1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid, have been explored for their role in inhibiting biocatalysts in microbial fermentation processes. These acids can become inhibitory to microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields. The inhibition mechanism includes damage to cell membranes and a decrease in internal microbial pH. Understanding these mechanisms is crucial for developing strategies to enhance microbial robustness in industrial applications (Jarboe, Royce, & Liu, 2013).

Antioxidant Properties

Carboxylic acids also display notable antioxidant properties. The structure-activity relationships (SARs) of these compounds are essential for developing more potent antioxidants. Factors like the presence of an unsaturated bond in the side chain and modifications in the aromatic ring or carboxylic function significantly influence the antioxidant activity. This understanding is vital for optimizing the structures of molecular leads in medicinal chemistry (Razzaghi-Asl et al., 2013).

Biological Activity of Carboxylic Acids

Various natural carboxylic acids possess biological activities, including antioxidant, antimicrobial, and cytotoxic properties. The structural differences of these acids, like the number of hydroxyl groups and conjugated bonds, play a crucial role in their biological efficacy. For instance, rosmarinic acid exhibited the highest antioxidant activity, whereas cinnamic acid and caffeic acid showed significant antimicrobial properties (Godlewska-Żyłkiewicz et al., 2020).

Applications in Cosmetic and Therapeutic Formulations

Hydroxy acids, a class that includes hydroxycarboxylic acids, are widely utilized in cosmetic and therapeutic formulations to achieve various beneficial effects for the skin. These compounds have been extensively studied for their safety, especially concerning their prolonged use on sun-exposed skin. However, more research is needed to elucidate their biological mechanisms of action fully (Kornhauser, Coelho, & Hearing, 2010).

Liquid-Liquid Extraction in Bio-based Industries

The production of organic acids through fermentative routes has brought attention to the recovery of carboxylic acids from aqueous streams, crucial for bio-based plastics. Liquid-liquid extraction (LLX) is a primary technology for this purpose. The development of new solvents, like ionic liquids, and improvements in traditional solvent systems are essential for the economic feasibility of acid extraction processes (Sprakel & Schuur, 2019).

Mechanism of Action

Mode of Action

The mode of action of (1S,5R)-7-Hydroxybicyclo[33It is known that the compound is involved in the aerobic oxidation of numerous primary and secondary alcohols under oxygen balloon reaction conditions . This suggests that the compound may interact with its targets to facilitate oxidation reactions.

Biochemical Pathways

The specific biochemical pathways affected by (1S,5R)-7-Hydroxybicyclo[33The compound’s involvement in aerobic oxidation suggests that it may influence pathways related to oxidative stress and energy metabolism .

Result of Action

The molecular and cellular effects of (1S,5R)-7-Hydroxybicyclo[33Its role in the aerobic oxidation of alcohols suggests that it may influence cellular redox status .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (1S,5R)-7-Hydroxybicyclo[33Given its role in aerobic oxidation, factors such as oxygen availability may potentially influence its action .

properties

IUPAC Name |

(1S,5R)-7-hydroxybicyclo[3.3.1]nonane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-9-4-6-1-7(5-9)3-8(2-6)10(12)13/h6-9,11H,1-5H2,(H,12,13)/t6-,7+,8?,9? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVSMPPJRSCITQ-QPIHLSAKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(CC1CC(C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC(C[C@H]1CC(C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

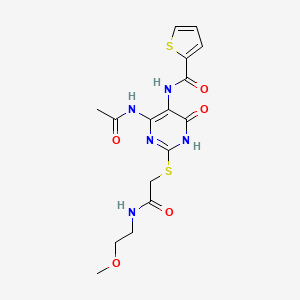

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-cyclohexylacetamide](/img/structure/B2448089.png)

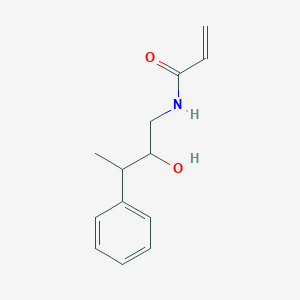

![1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2448090.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2448091.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-fluorophenyl)benzamide](/img/structure/B2448096.png)

![Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate](/img/structure/B2448100.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2448106.png)

![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2448108.png)